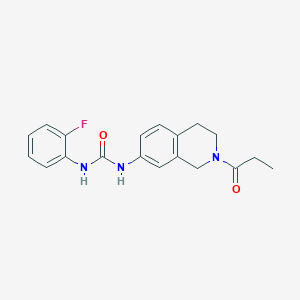

1-(2-fluorophenyl)-3-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Description

1-(2-fluorophenyl)-3-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic urea derivative featuring a 2-fluorophenyl group and a tetrahydroisoquinoline scaffold modified with a propanoyl substituent. The compound’s structure combines aromatic and heterocyclic motifs, which are often associated with bioactive properties in medicinal chemistry.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-2-18(24)23-10-9-13-7-8-15(11-14(13)12-23)21-19(25)22-17-6-4-3-5-16(17)20/h3-8,11H,2,9-10,12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYETUFCMPHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluorophenyl)-3-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can influence various physiological processes, including mood regulation and pain perception.

Antidepressant Activity

Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects in animal models. The specific compound has been evaluated for its ability to enhance serotonergic and dopaminergic signaling, which are crucial for mood regulation.

Analgesic Effects

Research indicates that this compound may possess analgesic properties. In preclinical studies, it demonstrated a reduction in pain responses in rodent models, suggesting potential utility in pain management therapies.

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy : A study published in Neuropharmacology evaluated the effects of various tetrahydroisoquinoline derivatives on depressive behavior in mice. The results indicated that the compound significantly improved depressive symptoms compared to controls, correlating with increased levels of serotonin and norepinephrine in the brain .

- Pain Management : In another study featured in Pain Research and Management, the analgesic properties of this compound were assessed using a formalin test in rats. The findings revealed that administration led to a marked decrease in both phases of the pain response, suggesting its potential as an effective analgesic agent .

- Neuroprotection : A recent investigation highlighted the neuroprotective effects of 1-(2-fluorophenyl)-3-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea against oxidative stress-induced neuronal damage. Cultured neurons treated with the compound showed significantly lower levels of apoptosis compared to untreated controls .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Analysis: The use of X-ray crystallography (e.g., SHELX-based refinement) is critical for resolving the stereochemistry of such complex heterocycles .

- Pharmacokinetics : Computational models predict moderate blood-brain barrier penetration for the target compound due to its fluorine and urea motifs, but in vivo studies are lacking.

- Toxicity: Structural analogs with hydrazono groups (e.g., 7a–7d) show higher cytotoxicity in vitro, whereas the propanoyl substituent in the target compound may reduce reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.